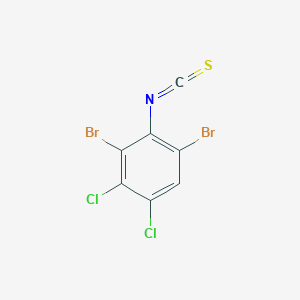
5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zanamivir Azide Methyl Ester is a derivative of Zanamivir, a neuraminidase inhibitor used primarily as an antiviral agent against influenza viruses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zanamivir Azide Methyl Ester typically involves multiple steps, starting from the precursor Zanamivir. One common method includes the conversion of Zanamivir to its azide derivative through nucleophilic substitution reactions. This process often involves the use of azide salts such as sodium azide in the presence of suitable solvents and catalysts .
Industrial Production Methods: Industrial production of Zanamivir Azide Methyl Ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Zanamivir Azide Methyl Ester undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azide group can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azide-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Zanamivir Azide Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological targets.
Medicine: Investigated for its efficacy in treating influenza and other viral infections.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The primary mechanism of action of Zanamivir Azide Methyl Ester involves the inhibition of the neuraminidase enzyme, which is crucial for the replication and spread of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the infection .
Vergleich Mit ähnlichen Verbindungen
Zanamivir: The parent compound, also a neuraminidase inhibitor.
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Laninamivir: A long-acting neuraminidase inhibitor.
Peramivir: An intravenous neuraminidase inhibitor.
Uniqueness: Zanamivir Azide Methyl Ester is unique due to its azide and methyl ester functional groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other neuraminidase inhibitors. These modifications can potentially enhance its efficacy and reduce resistance development .
Eigenschaften
Molekularformel |
C12H18N4O7 |
|---|---|
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
methyl (2R,3R,4S)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H18N4O7/c1-5(18)14-9-6(15-16-13)3-8(12(21)22-2)23-11(9)10(20)7(19)4-17/h3,6-7,9-11,17,19-20H,4H2,1-2H3,(H,14,18)/t6-,7+,9+,10+,11+/m0/s1 |
InChI-Schlüssel |
MMLUEZXBKJUPII-CNYIRLTGSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)N=[N+]=[N-] |
Kanonische SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


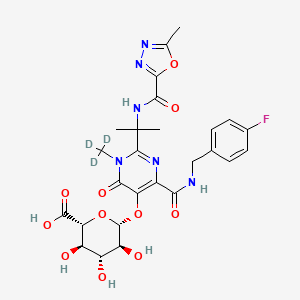
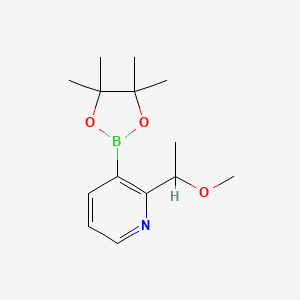
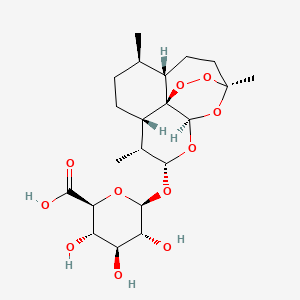

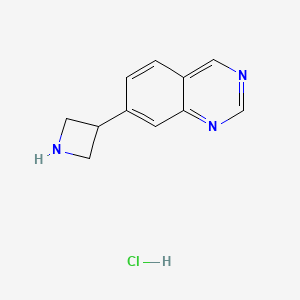
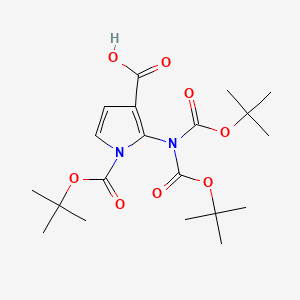

![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)

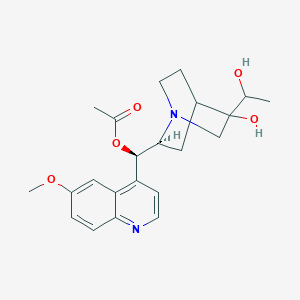
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)
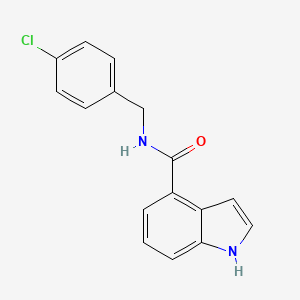
![8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione](/img/structure/B13711549.png)
